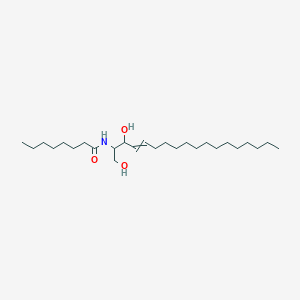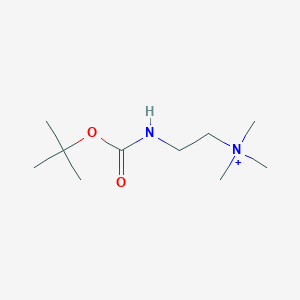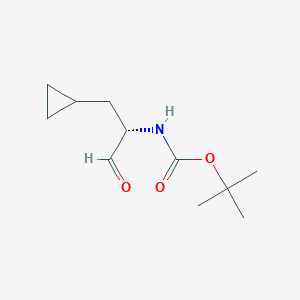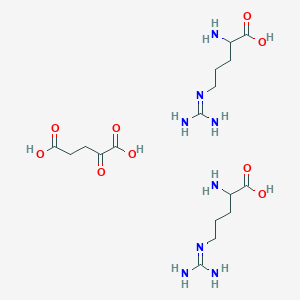
Octanoic acid (2-hydroxy-1-hydroxymethyl-heptadec-3-enyl)-amide
Overview
Description
N-octanoyl-D-erythro-sphingosine, also known as C8 ceramide, is a synthetic analog of natural ceramides. Ceramides are lipid molecules that play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. N-octanoyl-D-erythro-sphingosine is characterized by its short acyl chain length, which enhances its solubility and cellular permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-octanoyl-D-erythro-sphingosine is synthesized through the acylation of D-erythro-sphingosine with octanoic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods: Industrial production of N-octanoyl-D-erythro-sphingosine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N-octanoyl-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: It can participate in nucleophilic substitution reactions to form different ceramide analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Sphingosine: Formed through reduction.
Various ceramide analogs: Formed through substitution reactions.
Scientific Research Applications
N-octanoyl-D-erythro-sphingosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of ceramides.
Biology: Investigated for its role in cellular signaling pathways, particularly in apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of skincare products due to its role in maintaining skin barrier function .
Mechanism of Action
N-octanoyl-D-erythro-sphingosine exerts its effects primarily through the modulation of cellular signaling pathways. It activates ceramide-activated protein kinase, leading to the phosphorylation of target proteins involved in apoptosis and cell cycle arrest. The compound also influences the sphingomyelin pathway, resulting in the generation of bioactive lipids that mediate various cellular responses .
Comparison with Similar Compounds
N-hexanoyl-D-erythro-sphingosine: Another short-chain ceramide analog with similar properties but a shorter acyl chain.
N-decanoyl-D-erythro-sphingosine: A longer-chain analog with different solubility and permeability characteristics.
Natural ceramides (e.g., C16 ceramide): Longer-chain ceramides found in biological membranes with distinct biological activities .
Uniqueness: N-octanoyl-D-erythro-sphingosine is unique due to its optimal balance between solubility and cellular permeability, making it a valuable tool in both research and therapeutic applications. Its ability to mimic natural ceramides while offering enhanced stability and bioavailability sets it apart from other ceramide analogs .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLCSPGWPLYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274372 | |
| Record name | IN1378 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74713-62-5 | |
| Record name | N-[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IN1378 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)







![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
